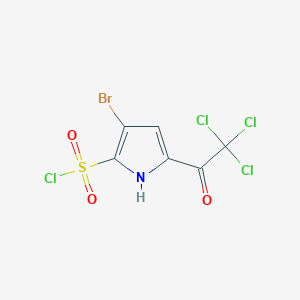
3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, trichloroacetyl, and sulfonyl chloride functional groups attached to a pyrrole ring. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a pyrrole derivative, followed by the introduction of the trichloroacetyl group and finally the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
化学反応の分析
Types of Reactions
3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and sulfonyl chloride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The trichloroacetyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the bromine or sulfonyl chloride groups.
科学的研究の応用
3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The bromine and sulfonyl chloride groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The trichloroacetyl group can also participate in various biochemical reactions, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound has similar functional groups but differs in the presence of a trifluoromethyl group instead of a trichloroacetyl group.
5-bromo-1,2,3-trichlorobenzene: This compound shares the bromine and trichloroacetyl groups but lacks the sulfonyl chloride group.
Uniqueness
3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
3-bromo-5-(2,2,2-trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl4NO3S/c7-2-1-3(4(13)6(8,9)10)12-5(2)16(11,14)15/h1,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHWYQBQBCCCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














